molecular formula C8H7IO2 B2834971 Iodomethyl Benzoate CAS No. 13943-33-4

Iodomethyl Benzoate

Cat. No.: B2834971
CAS No.: 13943-33-4
M. Wt: 262.046
InChI Key: KCQMUFYIGUHOMQ-UHFFFAOYSA-N
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Description

Iodomethyl benzoate is an organic compound with the molecular formula C8H7IO2. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by an iodomethyl group. This compound is known for its utility in various organic synthesis reactions due to the presence of the reactive iodomethyl group.

Scientific Research Applications

Iodomethyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a labeling reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of iodinated contrast agents used in medical imaging.

    Industry: this compound is utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Safety and Hazards

Iodomethyl Benzoate is classified as having acute toxicity, oral (Category 4), H302 according to the safety data sheet . It’s important to handle this compound with care, following all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl benzoate can be synthesized through the reaction of chloromethyl benzoate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the iodide ion replaces the chlorine atom in chloromethyl benzoate. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Iodomethyl benzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

    Nucleophilic Substitution: Products include azidomethyl benzoate, thiocyanatomethyl benzoate, and methoxymethyl benzoate.

    Oxidation: Products include benzoic acid and its derivatives.

    Reduction: The major product is methyl benzoate.

Mechanism of Action

The mechanism of action of iodomethyl benzoate involves the reactivity of the iodomethyl group. In nucleophilic substitution reactions, the iodide ion is a good leaving group, making the iodomethyl group highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzoate structure.

Comparison with Similar Compounds

    Chloromethyl Benzoate: Similar in structure but less reactive due to the presence of the chlorine atom instead of iodine.

    Bromomethyl Benzoate: Also similar but with intermediate reactivity between chloromethyl and iodomethyl benzoate.

    Methyl Benzoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts. This increased reactivity allows for more efficient and diverse synthetic transformations.

Properties

IUPAC Name

iodomethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMUFYIGUHOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Synthesis of pentachlorophenyl (E)-3-[4-[bis(4-fluorobenzoyloxymethoxyphosphinyl)difluoromethyl]phenyl]-but-2-enoate (6b1 R1=4-Fluorobenzoyloxymethyl) NaOH (80 mg, 2.0 mmol) in 2 mL of H2O was added dropwise to a stirred suspension of pentachlorophenyl (E)-3-(4-phosphonyldifluoromethyphenyl) but-2-enoate (500 mg, 0.92 mmol) in 5 mL of H2O. When the mixture became clear (pH˜9), AgNO3 (510 mg, 3.0 mmol) was added. After 2 h at 4° C. the gray precipitate was collected by filtration, dried over P2O5 in vacuo, and pulverized in a mortar and pestle. The powder (400 mg) was suspended in dry toluene (10 mL) and iodomethyl 4-fluorobenzoate (290 mg, 1.03 mmol) was added and stirred for 48 h at room temperature. After filtration the solvent was removed in vacuo and the crude product was purified by silica gel column chromatography eluting with 30% EtOAc-hexanes to give colorless oil. Yield 290 mg, (61%). 1H NMR (300 MHz, CDCl3): δ 2.49 (s, 3H), 5.87 (m, 4H), 6.3 (s, 1H), 7.01 (m, 4H), 7.45 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.94 (m, 4H). 13C NMR (75 MHz, CDCl3): δ 18.3, 82.5, 82.8, 115.0, 115.7, 116.1, 124.5, 126.7, 127.9, 131.4, 132.0, 132.7, 132.9, 144.2, 161.6, 163.6, 164.7, 168.1. HRMS (M+H) calc, 844.9272; found, 844.9278.
[Compound]
Name
pentachlorophenyl (E)-3-[4-[bis(4-fluorobenzoyloxymethoxyphosphinyl)difluoromethyl]phenyl]-but-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
pentachlorophenyl (E)-3-(4-phosphonyldifluoromethyphenyl) but-2-enoate
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
iodomethyl 4-fluorobenzoate
Quantity
290 mg
Type
reactant
Reaction Step Three
Name
Quantity
510 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Chloromethyl benzoate (2.87 g, 16.82 mmol) was dissolved in acetonitrile (20 mL) and treated portionwise with sodium iodide (5.04 g, 33.6 mmol). The resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was diluted with water and extracted with ethyl acetate (×2). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a yellow oil (3.15 g);
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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